molecular formula C23H20ClFN2O5S B296474 N-(4-chlorobenzyl)-2-[(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-4-fluoroanilino]acetamide

N-(4-chlorobenzyl)-2-[(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-4-fluoroanilino]acetamide

Cat. No. B296474
M. Wt: 490.9 g/mol
InChI Key: ITHYEHAMPQRMFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-chlorobenzyl)-2-[(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-4-fluoroanilino]acetamide, also known as CUDC-101, is a small molecule inhibitor that has been extensively studied for its potential use in cancer treatment. It was developed by Curis Inc. and is currently in clinical trials for various types of cancer.

Mechanism of Action

N-(4-chlorobenzyl)-2-[(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-4-fluoroanilino]acetamide works by inhibiting multiple signaling pathways that are involved in cancer cell growth and survival. It inhibits the activity of EGFR and HER2, which are receptor tyrosine kinases that are overexpressed in many types of cancer. It also inhibits the activity of HDAC, which is an enzyme that regulates gene expression and is overexpressed in many types of cancer. By inhibiting these pathways, N-(4-chlorobenzyl)-2-[(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-4-fluoroanilino]acetamide can induce cancer cell death and inhibit tumor growth.
Biochemical and Physiological Effects:
N-(4-chlorobenzyl)-2-[(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-4-fluoroanilino]acetamide has been shown to have potent antitumor activity in preclinical studies. It can induce cancer cell death and inhibit tumor growth in a variety of cancer types. It has also been shown to enhance the efficacy of other cancer treatments, such as chemotherapy and radiation therapy. In addition, N-(4-chlorobenzyl)-2-[(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-4-fluoroanilino]acetamide has been shown to have favorable pharmacokinetic properties, including good oral bioavailability and low toxicity.

Advantages and Limitations for Lab Experiments

N-(4-chlorobenzyl)-2-[(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-4-fluoroanilino]acetamide has several advantages for lab experiments. It has been extensively studied and has demonstrated potent antitumor activity in preclinical studies. It also has favorable pharmacokinetic properties, which make it suitable for use in animal studies. However, there are also some limitations to using N-(4-chlorobenzyl)-2-[(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-4-fluoroanilino]acetamide in lab experiments. It is a small molecule inhibitor, which means that it may not be effective against all types of cancer. It also has not been extensively studied in human clinical trials, so its safety and efficacy in humans are not yet fully understood.

Future Directions

There are several future directions for research on N-(4-chlorobenzyl)-2-[(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-4-fluoroanilino]acetamide. One area of research is to further investigate its mechanism of action and identify other signaling pathways that it may inhibit. Another area of research is to study its efficacy in combination with other cancer treatments, such as immunotherapy. Additionally, further clinical trials are needed to determine its safety and efficacy in humans and to identify the optimal dosing regimen for cancer treatment. Overall, N-(4-chlorobenzyl)-2-[(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-4-fluoroanilino]acetamide has shown promising results in preclinical studies and has the potential to be an effective cancer treatment in the future.

Synthesis Methods

The synthesis of N-(4-chlorobenzyl)-2-[(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-4-fluoroanilino]acetamide involves a series of chemical reactions that start with the reaction of 4-chlorobenzylamine with 4-fluoroaniline to form an intermediate product. This intermediate product is then reacted with 2,3-dihydro-1,4-benzodioxin-6-sulfonyl chloride to form the final product, N-(4-chlorobenzyl)-2-[(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-4-fluoroanilino]acetamide. The synthesis method has been optimized to ensure high yield and purity of the final product.

Scientific Research Applications

N-(4-chlorobenzyl)-2-[(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-4-fluoroanilino]acetamide has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit multiple signaling pathways that are involved in cancer cell growth and survival, including EGFR, HER2, and HDAC. In preclinical studies, N-(4-chlorobenzyl)-2-[(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-4-fluoroanilino]acetamide has demonstrated potent antitumor activity against a variety of cancer types, including breast, lung, and colon cancer. It has also been shown to enhance the efficacy of other cancer treatments, such as chemotherapy and radiation therapy.

properties

Molecular Formula

C23H20ClFN2O5S

Molecular Weight

490.9 g/mol

IUPAC Name

N-[(4-chlorophenyl)methyl]-2-[N-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-4-fluoroanilino]acetamide

InChI

InChI=1S/C23H20ClFN2O5S/c24-17-3-1-16(2-4-17)14-26-23(28)15-27(19-7-5-18(25)6-8-19)33(29,30)20-9-10-21-22(13-20)32-12-11-31-21/h1-10,13H,11-12,14-15H2,(H,26,28)

InChI Key

ITHYEHAMPQRMFR-UHFFFAOYSA-N

SMILES

C1COC2=C(O1)C=CC(=C2)S(=O)(=O)N(CC(=O)NCC3=CC=C(C=C3)Cl)C4=CC=C(C=C4)F

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)S(=O)(=O)N(CC(=O)NCC3=CC=C(C=C3)Cl)C4=CC=C(C=C4)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.